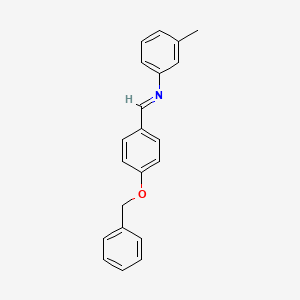

N-(3-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine

Description

N-(3-Methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine is a Schiff base characterized by an imine (-C=N-) group bridging a 3-methylphenyl group and a 4-phenylmethoxyphenyl moiety. This compound belongs to a broader class of methanimine derivatives, which are notable for their diverse applications in medicinal chemistry, materials science, and catalysis. The 4-phenylmethoxy substituent introduces steric bulk and electron-donating effects, while the 3-methylphenyl group contributes to hydrophobic interactions.

Properties

CAS No. |

5275-65-0 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |

InChI |

InChI=1S/C21H19NO/c1-17-6-5-9-20(14-17)22-15-18-10-12-21(13-11-18)23-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3 |

InChI Key |

IHZOICNMHVEITA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine typically involves the condensation reaction between 3-methylbenzaldehyde and 4-phenylmethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of methanimines are highly dependent on substituent effects. Key structural analogs include:

*Calculated based on formula C21H19NO.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., 4-ClPh in ) exhibit enhanced intermolecular interactions (e.g., C–H⋯Cl bonds) and biological activity compared to methoxy or methyl substituents. For instance, the 4-chlorophenyl analog in showed potent antimutagenic activity (20 μM reduced aflatoxin B1 toxicity).

- Aromatic vs. Heteroaromatic Moieties : Thiophene-containing analogs (e.g., MTM ) demonstrate superior corrosion inhibition due to sulfur’s electron-rich nature, enhancing adsorption on metal surfaces.

Spectroscopic and Crystallographic Comparisons

- NMR Trends : In fluorinated analogs (e.g., N-(1-(4-methoxyphenyl)ethyl)-1-(2,4,6-trifluorophenyl)methanimine ), downfield shifts in ¹H NMR (δ = 8.46 ppm for N=C–H) indicate strong deshielding by electron-withdrawing fluorine atoms. The target compound’s N=C–H signal is expected near δ = 8.3–8.5 ppm.

- Crystal Packing : Halogenated imines (Cl/Br) in form isomorphous crystals (space group P-1) with Z’ = 2 and dihedral angles ~56° between aromatic planes. Weak C–H⋯N and π–π interactions dominate packing, a pattern likely shared by the target compound due to structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.